molecular formula C6H7NO B2695747 N-(prop-2-yn-1-yl)acrylamide CAS No. 123523-58-0

N-(prop-2-yn-1-yl)acrylamide

Cat. No.: B2695747
CAS No.: 123523-58-0
M. Wt: 109.128
InChI Key: YGMMGFRCYBLJST-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)acrylamide (CAS 123523-58-0) is a versatile bifunctional reagent of significant interest in chemical biology and medicinal chemistry research. Its structure incorporates two highly reactive functional groups: an acrylamide , which acts as a cysteine-reactive covalent warhead, and a terminal alkyne , which enables facile conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the classic "click" chemistry reaction. The primary research value of this compound lies in its application as a key precursor for the synthesis of covalent molecular glue degraders. Recent chemoproteomic studies have identified covalent ligands built around this scaffold that impair cancer cell viability by interacting with the E2 ubiquitin-conjugating enzyme UBE2D and inducing the degradation of oncogenic transcription factors like NFKB1 . Furthermore, this compound serves as a critical building block in the development of multifunctional ligands for neurodegenerative disease research. It is used to synthesize N-hydroxy-N-propargylamide derivatives, which are evaluated as potential inhibitors of cholinesterases and monoamine oxidases, relevant targets in Alzheimer's and Parkinson's disease pathologies . Applications: • Synthesis of covalent molecular glue degraders for targeted protein degradation . • Development of multifunctional ligands for neurodegenerative disease research . • A versatile bifunctional building block for "click" chemistry and polymer science. Handling and Safety: This compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the Safety Data Sheet (SDS) prior to use and handle the material in an inert atmosphere with cold-chain transportation recommended for storage . Notice: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-prop-2-ynylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h1,4H,2,5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMMGFRCYBLJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123523-58-0
Record name N-(prop-2-yn-1-yl)prop-2-enamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(prop-2-yn-1-yl)acrylamide is typically synthesized through a chemical reaction involving propargylamine and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Propargylamine+Acryloyl chlorideThis compound+HCl\text{Propargylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} Propargylamine+Acryloyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve additional purification steps, such as distillation or recrystallization, to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Drug Development

The acrylamide functional group in N-(prop-2-yn-1-yl)acrylamide has been shown to improve the drug-like properties of various compounds. For example, incorporating this moiety into potential drug candidates has resulted in enhanced solubility and membrane permeability, crucial for effective drug delivery .

Case Study: EGFR Inhibitors

Research indicates that compounds containing the acrylamide group, such as those derived from this compound, exhibit improved pharmacokinetic profiles compared to traditional inhibitors like gefitinib . This modification not only increases solubility but also optimizes the balance between hydrophilicity and lipophilicity, which is essential for cellular uptake.

Biochemical Research

Enzyme Inhibition Studies

This compound derivatives have been investigated for their potential as enzyme inhibitors. For instance, N-hydroxy-N-propargylamide derivatives have shown promise as monoamine oxidase inhibitors due to their ability to irreversibly bind to the enzyme's active site . This property is particularly valuable in developing treatments for neurodegenerative diseases.

Table 2: Inhibition Potency of this compound Derivatives

CompoundTarget EnzymeIC50 (µM)
N-hydroxy-N-propargylamideHuman Acetylcholinesterase4.5
N-hydroxy-N-propargylamide (copper chelation)Copper(II) ionsModerate binding

Antioxidative Properties

Research has identified antioxidative capabilities in compounds derived from this compound. For example, certain derivatives demonstrate significant radical scavenging activity comparable to established antioxidants like resveratrol . This property suggests potential applications in protecting against oxidative stress-related pathologies.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)acrylamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acrylamide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(prop-2-yn-1-yl)acrylamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Substituent/R Group Key Properties/Bioactivity Synthesis Yield Reference
This compound Propargyl (–CH₂C≡CH) - Cholinesterase inhibition (IC₅₀ ~ 1–10 µM for derivatives)
- Used in click chemistry for triazole-linked conjugates
26%
N-Methylolacrylamide Hydroxymethyl (–CH₂OH) - Carcinogenic (IARC Group 2B)
- Used in polymers and adhesives
- Higher hydrophilicity due to –OH group
Not reported
N-Butylacrylamide n-Butyl (–CH₂CH₂CH₂CH₃) - Lipophilic; enhances membrane permeability in drug design
- Lower reactivity in click chemistry compared to propargyl
30–48%
2-Iodo-N-(prop-2-yn-1-yl)acetamide Iodoacetamide (–CH₂I) - Electrophilic alkylating agent
- Lower yield (5%) due to iodine’s steric and electronic effects
5%
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide Aryl/ethyl phenolic - Anti-inflammatory activity (IC₅₀ = 17.00 µM)
- Isolated from Lycium barbarum; natural product with lower synthetic accessibility
Not applicable

Key Findings :

Reactivity and Synthetic Utility :

  • The propargyl group in this compound enables efficient participation in click chemistry, making it superior to alkyl-substituted analogs (e.g., N-butylacrylamide) for conjugating biomolecules .
  • In contrast, N-methylolacrylamide’s hydroxymethyl group limits its stability and introduces safety concerns .

Biological Activity :

  • Propargyl-containing derivatives exhibit potent enzyme inhibition (e.g., cholinesterase IC₅₀ values in the micromolar range) due to the alkyne’s electron-withdrawing effects enhancing hydrogen bonding with active sites .
  • Natural acrylamides (e.g., plant-derived 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide) show comparable anti-inflammatory activity but lack synthetic scalability .

Yield and Practicality :

  • The synthesis of this compound (26% yield) is more efficient than that of iodoacetamide analogs (5% yield), likely due to steric hindrance from iodine in the latter .

Biological Activity

N-(prop-2-yn-1-yl)acrylamide is an organic compound characterized by its unique propyne structure, which enhances its reactivity and potential biological applications. This compound has garnered interest in biochemical research due to its ability to participate in various chemical reactions, including polymerization and interactions with biological systems.

Chemical Structure

  • Molecular Formula : C₅H₇NO
  • Molecular Weight : 99.12 g/mol
  • Functional Groups : Contains an acrylamide moiety and a propyne group.

Synthesis Methods

This compound can be synthesized through several methodologies, including:

  • Schotten-Baumann Method : This method involves the reaction of propargylamine with acryloyl chloride, yielding this compound in good yields (approximately 42%) .
  • Direct Polymerization : The compound can also be polymerized to form macromolecules with tailored properties, making it valuable in materials science.

This compound exhibits various biological activities, primarily through its interactions with enzymes and cellular pathways. Notably, it has been studied for its potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound derivatives on human acetylcholinesterase (hAChE). Compounds derived from it showed selective inhibition, with IC₅₀ values indicating varying degrees of potency:

CompoundIC₅₀ (μM)Activity
N-propargylhydroxamate2.63 ± 0.57Potent AChE inhibitor
Other derivatives6.58 ± 0.27 to 7.20 ± 0.54Moderate inhibition

These findings suggest that modifications to the this compound structure can enhance its biological activity .

Antioxidative Properties

This compound derivatives have also been investigated for their antioxidative properties. For instance, one derivative exhibited a radical scavenging capacity comparable to known antioxidants like resveratrol and Trolox, demonstrating potential for therapeutic applications in oxidative stress-related conditions .

Case Study 1: Cholinesterase Inhibition

A study aimed at evaluating the inhibition of hAChE by various N-hydroxy-N-propargylamide derivatives found that certain compounds derived from this compound could significantly inhibit enzyme activity. The most potent inhibitor was noted to have an IC₅₀ value of 2.63 μM, indicating a highly selective interaction with the enzyme .

Case Study 2: Antioxidant Activity

In another investigation, a derivative of this compound was tested for its ability to scavenge free radicals using the DPPH assay. The compound demonstrated an EC₅₀ value of 40.9 ± 0.5 µM, which is indicative of moderate antioxidant activity .

Q & A

Basic: What are the common synthetic routes for preparing N-(prop-2-yn-1-yl)acrylamide and its derivatives?

Answer:
this compound is typically synthesized via a two-step process: (1) acryloyl chloride is reacted with propargylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the acrylamide core, and (2) click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is employed to functionalize the alkyne group with azide-containing moieties . For example, derivatives like 1,2,3-triazoles are synthesized by reacting this compound with aryl azides in a Cu(I)-catalyzed reaction . Key characterization methods include 1H^1 \text{H}/13C^{13} \text{C} NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Basic: How can researchers ensure the purity of this compound during synthesis?

Answer:
Purification is critical to remove unreacted starting materials (e.g., propargylamine) and byproducts. Flash column chromatography using gradients of ethyl acetate/hexane (e.g., 40% ethyl acetate) is commonly employed . For large-scale reactions, recrystallization from solvents like dichloromethane or methanol may improve yield and purity. Monitoring reaction progress via TLC (silica gel, UV visualization) and quantifying residual monomers via HPLC-UV/MS ensures batch consistency .

Advanced: How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Answer:
Byproduct formation (e.g., oligomers or oxidation products) can be mitigated by:

  • Oxygen control : Maintaining oxygen levels <1000 ppm in the reaction system prevents radical-mediated side reactions .
  • Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C during acryloylation) reduces thermal degradation .
  • Catalyst selection : Using Cu(I) catalysts with ligands (e.g., TBTA) enhances regioselectivity in click reactions, minimizing triazole isomers .
    Post-synthesis, 1H^1 \text{H} NMR can identify residual alkynes or azides, while MALDI-TOF detects oligomeric impurities .

Advanced: What computational tools are recommended for analyzing the crystal structure of this compound derivatives?

Answer:
SHELXL (part of the SHELX suite) is widely used for refining small-molecule crystal structures. Key steps include:

  • Data integration : Use SHELXT for automated space-group determination and initial structure solution from single-crystal XRD data .
  • Refinement : SHELXL’s least-squares algorithms optimize parameters like anisotropic displacement and hydrogen bonding. Recent updates (post-2008) support twinned data and high-resolution refinement .
  • Validation : The CheckCIF tool identifies structural anomalies (e.g., missed symmetry) . For macromolecular complexes, SHELXPRO interfaces with programs like PHENIX for joint refinement .

Basic: What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, A549) are standard. IC50_{50} values are calculated using nonlinear regression of dose-response curves .
  • Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control.
  • Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) are used to probe mechanisms .

Advanced: How can researchers resolve discrepancies in biological activity data for structurally similar derivatives?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on aryl triazoles) using molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Batch variability : Validate compound purity via HPLC and ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.

Basic: What techniques are used to characterize the physicochemical properties of this compound polymers?

Answer:

  • Thermal stability : TGA/DSC measures decomposition temperatures (TdT_d) and glass transitions (TgT_g) .
  • Solubility : Cloud-point analysis in solvents like DMSO or THF determines critical solution temperatures.
  • Molecular weight : SEC-MALS or GPC with polystyrene standards provides MwM_w and MnM_n .

Advanced: How can researchers design stability studies for this compound under storage conditions?

Answer:

  • Accelerated aging : Incubate samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV (monitoring acrylamide hydrolysis to acrylic acid) .
  • Light sensitivity : Expose samples to UV-A (320–400 nm) and quantify photodegradation products via LC-MS .
  • pH stability : Test solubility and aggregation in buffers (pH 3–10) using dynamic light scattering (DLS) .

Advanced: What strategies validate the reproducibility of synthetic and analytical data?

Answer:

  • Inter-laboratory validation : Share protocols (e.g., reaction steps, HPLC gradients) with collaborators for cross-verification .
  • QA/QC metrics : Follow Westgard rules for analytical precision (e.g., %RSD <5% for triplicate HPLC runs) .
  • Data transparency : Publish raw NMR, MS, and crystallographic data in supplementary materials .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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